molecular formula C20H22ClFN2O B6041590 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine

1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine

Cat. No. B6041590
M. Wt: 360.9 g/mol
InChI Key: JUUBCMDLGDCHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine, also known as TFMPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. TFMPP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities, including antipsychotic, anxiolytic, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is not fully understood, but it is believed to act on the serotonergic system in the brain. Specifically, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of enzyme activity. Additionally, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has also been found to exhibit cardiovascular effects, including changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is that it has been found to exhibit some toxicity at high doses, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of more selective compounds that target specific serotonin receptors, which may lead to the development of more effective treatments for anxiety and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications. Finally, more studies are needed to determine the safety and toxicity of 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine in humans, which will be essential for its eventual clinical use.

Synthesis Methods

1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with 3-phenylpropanoic acid, followed by the coupling with piperazine. The final product is purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is in the treatment of anxiety disorders, where 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit anxiolytic effects in animal models. Additionally, 1-(2-chloro-4-fluorobenzyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential use in the treatment of schizophrenia, where it has been found to exhibit antipsychotic effects.

properties

IUPAC Name

1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c21-19-14-18(22)8-7-17(19)15-23-10-12-24(13-11-23)20(25)9-6-16-4-2-1-3-5-16/h1-5,7-8,14H,6,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBCMDLGDCHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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